molecular formula C7H3Br2FO B1304670 2,4-Dibromo-6-fluorobenzaldehyde CAS No. 205683-34-7

2,4-Dibromo-6-fluorobenzaldehyde

Cat. No. B1304670
M. Wt: 281.9 g/mol
InChI Key: NPIPUNOMXYMQHZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzaldehyde is a chemical compound with the CAS Number: 205683-34-7 . It has a molecular weight of 281.91 . It is a yellow solid and is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-fluorobenzaldehyde is represented by the InChI code: 1S/C7H3Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H . This indicates that the compound contains a benzene ring with two bromine atoms and one fluorine atom attached to it.


Physical And Chemical Properties Analysis

2,4-Dibromo-6-fluorobenzaldehyde is a yellow solid . It has a molecular weight of 281.91 . The compound is likely soluble in organic solvents such as chloroform, acetone, and ethanol.

Scientific Research Applications

  • Organic Synthesis

    • 2,4-Dibromo-6-fluorobenzaldehyde is a chemical compound with diverse applications in scientific research. It possesses intriguing properties, making it valuable for studies in various fields such as organic synthesis.
  • Material Science

    • In the field of material science, 2,4-Dibromo-6-fluorobenzaldehyde could potentially be used due to its interesting properties. The specific applications in material science are not detailed in the sources I found.
  • Agrochemicals

    • It is an important raw material and intermediate used in organic synthesis agrochemical . The specific applications in agrochemicals are not detailed in the sources I found.
  • Dyestuff Field

    • This compound is also used in the dyestuff field . The specific applications in the dyestuff field are not detailed in the sources I found.
  • Synthetic Intermediate

    • Fluorobenzaldehyde, which includes 2,4-Dibromo-6-fluorobenzaldehyde, can be used as a synthetic intermediate . The fluorine in the compound can be replaced via an oxidation reaction . This property makes it a valuable tool in various chemical synthesis processes .
  • Schiff Base Compounds

    • Due to the aldehyde group, fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these Schiff base compounds have antimicrobial properties .
  • Nigeglanine Hydrobromide Synthesis

    • 4-Bromo-2-fluorobenzaldehyde, a compound similar to 2,4-Dibromo-6-fluorobenzaldehyde, is used in the synthesis of Nigeglanine hydrobromide .
  • Preparation of 2-Functionalized Aromatic Monoaldehydes

    • 4-Bromo-2-fluorobenzaldehyde, a compound similar to 2,4-Dibromo-6-fluorobenzaldehyde, can be used in the preparation of 2-functionalized aromatic monoaldehydes via reaction with different secondary amines and phenol .
  • Synthesis of Fluorostilbenes Benzyl Amine-Based Histamine H3 Antagonist

    • 4-Bromo-2-fluorobenzaldehyde can be used in the synthesis of fluorostilbenes benzyl amine-based histamine H3 antagonist .
  • Synthesis of 6-Bromo-2-(4-Bromo-2-Fluorophenyl)-2,3-Dihydro-4H-Chromen-4-One

    • 4-Bromo-2-fluorobenzaldehyde is used in the synthesis of 6-bromo-2-(4-bromo-2-fluorophenyl)-2,3-dihydro-4H-chromen-4-one .

Safety And Hazards

The safety information available indicates that 2,4-Dibromo-6-fluorobenzaldehyde has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .

properties

IUPAC Name

2,4-dibromo-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIPUNOMXYMQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378805
Record name 2,4-dibromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-fluorobenzaldehyde

CAS RN

205683-34-7
Record name 2,4-dibromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-6-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flame-dried 250 mL round-bottomed flask equipped with an addition funnel and magnetic stirrer, a mixture of diisopropylamine (4.82 mL, 34.66 mmol) in 100 mL of anhydrous THF was cooled to −78° C. and treated with 2.5N n-butyllithium (13.86 mL, 34.66 mmol) in THF, dropwise. After stirring for 10 minutes a mixture of 3,5-dibromo-1-fluorobenzene (8.0 g, 31.51 mmol) in 16 mL of THF was added dropwise and stirring was continued for an additional 30 minutes. At this point, N,N-dimethylformamide (DMF) (2.68 mL, 34.66 mmol) was added dropwise and stirring continued another 10 minutes at −78° C. The reaction was quenched with saturated aqueous ammonium chloride and the solvent removed on a rotary evaporator. The residue was dissolved in ether, washed with saturated brine and dried over calcium sulfate, filtered and concentrated to an oil, 7.36 g. Purification by flash chromatography using ethyl acetate-hexanes (1:99) gave the title product as a white solid.
Quantity
4.82 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.86 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
2.68 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Ding, G Long, Y Luo, R Sun, M Chen, Y Li… - … Science and Pollution …, 2018 - Springer
Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) are ubiquitous and highly toxic emerging endocrine disruptors found in surface and subsurface soils and clay deposits. …
Number of citations: 4 link.springer.com
M Czub, K Durka, S Luliński, J Łosiewicz… - European Journal of …, 2017 - Wiley Online Library
The synthesis and characterization of a series of fluorinated benzosiloxaboroles bearing synthetically useful formyl and cyano groups is reported. These compounds have been …

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